Product packaging for Cyclooctatin(Cat. No.:CAS No. 139552-97-9)

Cyclooctatin

Cat. No.: B1233482
CAS No.: 139552-97-9
M. Wt: 322.5 g/mol
InChI Key: MSKFOQCDNOFJAT-SOFYXZRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclooctatin (CAS 139552-97-9) is a diterpene natural product featuring a distinctive fusicoccane scaffold with a 5-8-5 fused ring system . It was originally isolated from the soil bacterium Streptomyces melanosporofaciens MI614-43F2 . Its primary researched biological activity is the potent and competitive inhibition of lysophospholipase, with a reported inhibition constant (Ki) of 4.8 × 10⁻⁶ M . This mechanism underpins its interest as a tool for studying lipid metabolism and inflammatory pathways. Further studies have also indicated effectiveness against Plasmodium falciparum , suggesting potential as an antimalarial research compound . The biosynthesis of this compound is catalyzed by the diterpene synthase CotB2, which cyclizes geranylgeranyl diphosphate (GGDP) into a tricyclic alcohol precursor . This enzymatic process involves a complex "cation-stitching cascade" that includes multiple hydride shifts and an unusual carbon-carbon bond rearrangement to form the complex 5-8-5 ring structure with six stereocenters . This compound is provided as a high-quality solid with a molecular formula of C₂₀H₃₄O₃ and a molecular weight of 322.49 g/mol . It is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B1233482 Cyclooctatin CAS No. 139552-97-9

Properties

CAS No.

139552-97-9

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-10-ene-6,8-diol

InChI

InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6-

InChI Key

MSKFOQCDNOFJAT-SOFYXZRVSA-N

SMILES

CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C

Isomeric SMILES

CC(C)C\1CCC2(/C1=C\CC(C3C(CC(C3C2)CO)O)(C)O)C

Canonical SMILES

CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C

Synonyms

1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-3,4-dihydroxy-1-hydroxymethyl-4,9a-dimethyl-7-(1-methylethyl)dicyclopenta(a,d)cyclooctene
cyclooctatin

Origin of Product

United States

Biosynthesis and Enzymology of Cyclooctatin

Elucidation of the Cyclooctatin Biosynthetic Gene Cluster (cot BGC)

The genetic blueprint for this compound production is encoded within the this compound biosynthetic gene cluster (cot BGC). First discovered in the bacterium Streptomyces melanosporofaciens MI614-43, this cluster contains all the necessary enzymatic machinery to build the this compound molecule from simple precursors.

Identification and Functional Characterization of Key Biosynthetic Genes (cotB1-cotB4)

Through targeted gene disruption and heterologous expression experiments, scientists have identified and assigned functions to the key genes within the cot BGC. The core set of genes required for the synthesis of the this compound backbone are cotB1, cotB2, cotB3, and cotB4. The successful production of this compound in a non-native host, Streptomyces avermitilis, by introducing only these four genes confirmed their essential and sufficient role in the process.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

Gene Encoded Enzyme Function in Biosynthesis
cotB1 Geranylgeranyl diphosphate (B83284) (GGDP) synthase Synthesizes the C20 diterpene precursor, GGDP.
cotB2 Diterpene cyclase Catalyzes the complex cyclization of GGDP to form the 5-8-5 fused ring system.
cotB3 P450 monooxygenase Catalyzes the oxidation of cyclooctat-9-en-7-ol at the C2 position.

| cotB4 | P450 monooxygenase | Catalyzes the oxidation of the C16 methyl group of the cyclized intermediate. |

Enzymatic Catalysis in this compound Biosynthesis

The assembly of this compound is a masterful example of enzymatic catalysis, involving the creation of a universal precursor followed by a complex, stereospecific cyclization cascade.

Geranylgeranyl Diphosphate (GGDP) Synthesis by CotB1

The journey to this compound begins with the synthesis of the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGDP). This crucial first step is catalyzed by the enzyme CotB1, a GGDP synthase encoded by the cotB1 gene. CotB1 constructs the linear GGDP molecule from one molecule of dimethylallyl diphosphate (DMAPP) and three molecules of isopentenyl diphosphate (IPP), establishing the acyclic foundation for the subsequent cyclization.

CotB2-Catalyzed Stereospecific Cyclization to Cyclooctat-9-en-7-ol

The hallmark of this compound biosynthesis is the remarkable transformation of the linear GGDP into a complex tricyclic structure. This is accomplished by a single enzyme, CotB2, which catalyzes the formation of cyclooctat-9-en-7-ol, the first cyclic intermediate bearing the characteristic 5-8-5 fused ring system.

CotB2 is a class I diterpene cyclase, a family of enzymes renowned for facilitating some of the most complex known reactions in biochemistry. It acts on GGDP, initiating a cascade of reactions to form the intricate polycyclic scaffold with high stereospecificity. The enzyme's active site contains highly conserved amino acid motifs, such as the DDxxD motif, which are essential for binding the diphosphate moiety of the GGDP substrate and initiating the catalytic cycle.

The conversion of GGDP to cyclooctat-9-en-7-ol is a classic example of a carbocation-driven cyclization cascade. The process is triggered when CotB2 facilitates the removal of the diphosphate group from GGDP, generating a highly reactive geranylgeranyl carbocation. This initiates a programmed series of intramolecular attacks, leading to the sequential formation of the three rings. The proposed mechanism involves complex skeletal rearrangements, including 1,2-hydride shifts, to form the thermodynamically stable 5-8-5 ring system. The cascade is ultimately terminated by the capture of a water molecule, which quenches the final carbocation intermediate and installs the hydroxyl group at the C7 position of the cyclooctat-9-en-7-ol product. The precise and complex nature of these rearrangements has been mapped through detailed isotopic labeling experiments, which have traced the path of each carbon atom from the linear precursor to the final cyclized product.

Mechanistic Studies of Carbocation Cascade and Rearrangements
Investigation of 1,5-Hydride Shifts

The formation of the this compound skeleton involves multiple, long-range hydride shifts that are critical for the migration of cationic charge across the molecule, guiding the cyclization process. nih.govbeilstein-journals.org Following the initial cyclizations to form a bicyclic intermediate, a key 1,5-hydride shift occurs from C8 to C15, which sets the stage for subsequent ring formations. nih.gov Later in the cascade, after the formation of the 5-8-5 tricyclic system, another 1,5-hydride shift from C10 to C6 is proposed to occur. nih.gov This is preceded by a 1,3-hydride shift from C6 to C3. nih.gov

Deuterium (B1214612) labeling experiments have provided strong evidence for these proposed hydride migrations. beilstein-journals.org For instance, the use of (8,8-²H₂)GGPP in in vitro reactions with recombinant CotB2 resulted in the deuterium atoms being located at C-15 of the product, cyclooctat-9-en-7-ol, confirming the initial 1,5-hydride shift. beilstein-journals.org Similarly, experiments with (10-²H)GGPP demonstrated the transannular movement of the hydride from C10 to C6. beilstein-journals.org These elegant labeling studies have been instrumental in mapping the intricate sequence of events within the CotB2 active site. beilstein-journals.org

Analysis of 1,3-Alkyl Shifts and Carbon–Carbon Bond Rearrangements

A particularly unexpected and fascinating aspect of this compound biosynthesis is a skeletal rearrangement involving a 1,3-alkyl shift. ebi.ac.uknih.gov This rearrangement is crucial for explaining the final connectivity of the carbon backbone, which could not be rationalized by simple cyclization and hydride shift mechanisms. beilstein-journals.org Isotopic labeling studies revealed a surprising disconnection between C-9 and C-10 of the original GGDP molecule in the final product. beilstein-journals.org

The proposed mechanism involves the formation of a cyclopropylcarbinyl cation, which then undergoes a 1,3-alkyl shift. ebi.ac.uknih.gov This shift effectively swaps the positions of two carbon atoms within the eight-membered ring, leading to the observed carbon skeleton. ebi.ac.uk Density functional theory (DFT) calculations have supported the energetic feasibility of this unexpected rearrangement, showing that the interconversion of two cyclopropylcarbinyl carbocations via this 1,3-alkyl shift is a viable pathway. ebi.ac.uknih.gov This carbon-carbon bond rearrangement highlights the sophisticated catalytic power of terpene cyclases to orchestrate complex molecular transformations. beilstein-journals.org

Cation-Stitching Cascade Hypothesis

To encapsulate the entire intricate sequence of events in the formation of the this compound core, the "cation-stitching cascade" hypothesis has been proposed. nih.govnih.gov This concept describes the domino-like transportation of a carbocation intermediate along the terpene chain, guided by the enzyme active site. nih.gov The cascade is initiated by the ionization of GGDP and proceeds through a series of cyclizations, multiple long-range hydrogen shifts, and a crucial carbon-carbon backbone rearrangement. nih.govnih.gov

This cascade is divided into three main parts:

Ring Skeleton Construction : Initial cyclization events form a 5-8-5 fused ring system. nih.gov

Hydrogen Migrations : A series of 1,3- and 1,5-hydride shifts transfer the cationic charge across the molecule. nih.gov

Carbon-Carbon Backbone Rearrangement : The aforementioned 1,3-alkyl shift occurs via cyclopropylcarbinyl cation intermediates. nih.gov

This hypothesis elegantly explains how CotB2 maintains exquisite control over stereochemistry and connectivity, producing a single stereoisomer from an achiral substrate. nih.gov The combination of experimental evidence from isotopic labeling and theoretical support from DFT calculations provides a strong foundation for this comprehensive mechanistic model. nih.govnih.gov

Role of Active Site Residues and Enzyme Environment in Catalysis

The remarkable catalytic feat of CotB2 is made possible by the specific architecture of its active site. acs.orgbeilstein-journals.org The crystal structure of CotB2, particularly when bound to a substrate analog, reveals a hydrophobic pocket lined with key amino acid residues that guide the folding of the GGDP substrate and stabilize the highly reactive carbocation intermediates. acs.org

Quantum mechanical calculations within an active site cluster model have underscored the significant influence of these residues on the reaction's energetics. beilstein-journals.orgbeilstein-archives.orgnih.gov The enzyme environment dramatically lowers the energy of transition states and intermediates compared to the gas phase, thereby facilitating the complex reaction cascade. beilstein-journals.orgnih.gov

Table 1: Key Active Site Residues in CotB2 and Their Postulated Functions

Residue/MotifFunctionReference
DDMD motif (¹¹⁰DDMD) Involved in the catalytic process; Asp110 and Asp111 are key. Asp111 is predicted to form an ion pair with Arg294 to close the active site. kek.jp
NDFYSYDRE motif (²²⁰NDFYSYDRE) Involved in the catalytic process; Asn220 may be involved in protonation of an intermediate. kek.jp
Arg177, Arg227 Stabilize the diphosphate moiety of the substrate. acs.org
Tyr315 Promotes the ionization of GGDP to initiate the cascade. kek.jp
Hydrophobic & Aromatic Residues Line the active site, stabilizing carbocation intermediates through cation-π interactions and controlling the conformation of the substrate and intermediates. acs.orgkek.jp
Asn220, Ser224 Stabilize the Mg²⁺ ion required for binding the diphosphate group of GGDP. kek.jp

These residues work in concert to pre-organize the substrate, control the conformations of all reactive intermediates, and manage the reactivity of the carbocation as it traverses the reaction pathway, ultimately ensuring the high fidelity and stereospecificity of the cyclization. nih.govacs.org

P450 Hydroxylase (CotB3/CotB4) Mediated Functionalization

Following the formation of the cyclooctat-9-en-7-ol core by CotB2, two cytochrome P450 monooxygenases, CotB3 and CotB4, are responsible for the final functionalization steps to produce this compound. rhea-db.orgkek.jp These enzymes introduce hydroxyl groups at specific positions on the diterpene skeleton. kek.jp

Regio- and Stereospecific Hydroxylation

The hydroxylation reactions catalyzed by CotB3 and CotB4 are highly specific. kek.jp CotB3 is believed to catalyze the stereospecific hydroxylation of cyclooctat-9-en-7-ol at the C-5 position. kek.jp Subsequently, CotB4 catalyzes the hydroxylation at the C-18 position to yield the final product, this compound. kek.jp This sequential and specific oxidation demonstrates the precise control exerted by these P450 enzymes, which is crucial for the biological activity of the final molecule. rhea-db.orgkek.jp

Class I Redox Systems and Their Molecular Adaptation for Production

CotB3 and CotB4 are Class I P450 enzymes, meaning they require a redox partner system, typically consisting of a ferredoxin and a ferredoxin reductase, to transfer electrons from NAD(P)H for catalysis. nih.govresearchgate.net The efficiency of these hydroxylation steps can be a bottleneck in the production of this compound. nih.gov

Research has shown that the native redox system of the producing organism is not always the most efficient. nih.govresearchgate.net A study identified a new reductase/ferredoxin system from Streptomyces afghaniensis (AfR·Afx) that was superior in activating CotB3 and CotB4 compared to the commonly used model system from Pseudomonas putida (PdR·Pdx). nih.gov Utilizing this optimized redox system in an E. coli-based production host led to a 43-fold increase in the yield of this compound compared to the native producer. nih.govresearchgate.net Engineering these redox systems by identifying and modifying key residues responsible for protein-protein interactions can further boost and harmonize the catalytic efficiency of the P450 hydroxylase cascade, opening avenues for improved biotechnological production of complex diterpenoids. nih.gov

Chemoenzymatic and Biotechnological Approaches to this compound Production

To improve the efficiency of this compound production for potential large-scale use, researchers have turned to chemoenzymatic and biotechnological methods. These strategies focus on enhancing production yields and creating new derivatives through the use of engineered microorganisms and modifications of the biosynthetic pathway.

Heterologous Expression Systems for Enhanced Production (e.g., Escherichia coli, Streptomyces albus)

A key strategy for boosting this compound production is the use of heterologous hosts. The entire cot biosynthetic gene cluster, originally from Streptomyces melanosporofaciens, has been successfully transferred and expressed in more easily manipulated organisms. nih.govebi.ac.uk Streptomyces albus, particularly the J1074 strain, has emerged as a preferred host for this purpose. nih.govplos.org S. albus is well-regarded for its genetic tractability and its proven ability to produce a variety of secondary metabolites, making it an effective factory for this compound and its precursors. nih.govnih.govnih.gov The heterologous expression of the this compound gene cluster in S. albus has been successfully demonstrated. nih.govebi.ac.uk

In addition to Streptomyces species, Escherichia coli has been engineered to produce this compound. tum.demdpi.com While E. coli is a common host for recombinant protein production, expressing complex pathways like that of this compound can present challenges. However, its rapid growth and well-understood genetics make it an attractive option for producing pathway enzymes and intermediates. mdpi.commdpi.com The successful production in these hosts often surpasses the levels seen in the native Streptomyces melanosporofaciens. nih.gov The choice of host and the specific genetic tools used, such as varying the chromosomal insertion point of the gene cluster, can significantly influence the final yield of the desired compound. nih.gov

Metabolic and Protein Engineering of Biosynthetic Pathways

Metabolic and protein engineering offer powerful tools to not only increase the production of this compound but also to generate novel analogs. nih.gov These techniques involve the targeted modification of enzymes and metabolic pathways to optimize production and create chemical diversity. mdpi.comnih.gov

The diterpene cyclase, CotB2, is a pivotal enzyme that constructs the unique 5-8-5 fused ring skeleton of this compound from geranylgeranyl diphosphate (GGPP). nih.govebi.ac.uk The active site of CotB2 has been a primary target for site-directed mutagenesis to alter its catalytic function and produce a variety of new diterpene structures. researchgate.netresearchgate.netresearchgate.net By substituting specific amino acid residues within the active site, scientists can redirect the complex cyclization cascade, leading to different molecular scaffolds. researchgate.netacs.org

Mutations of key aromatic residues, which are crucial for stabilizing carbocation intermediates during the cyclization reaction, have proven particularly effective. researchgate.netacs.org For example, altering tryptophan and phenylalanine residues within the active site can disrupt the normal reaction pathway, resulting in the formation of alternative products. acs.org This approach has successfully generated a portfolio of this compound-related compounds, demonstrating the plasticity of the CotB2 enzyme and providing a platform for creating novel bioactive molecules. researchgate.netacs.org

Table 1: Examples of CotB2 Mutants and Their Resulting Products
CotB2 MutantSubstrateMajor Alternative Products
W186FGGPP3,7-dolabellatriene-9-ol, cyclooctat-6-en-8-ol acs.org
W186HGGPP3,7,18-dolabellatriene, cyclooctat-7-en-3-ol acs.org
W186LGGPP3,7,18-dolabellatriene acs.org
F107LGGPPCembrane A, 3,7,12-dolabellatriene acs.org
W288GGGPP(1R,3E,7E,11S,12S)-3,7,18-dolabellatriene researchgate.net
V80LFDPβ-elemene, β-farnesene, α-farnesene, nerolidol (B1678203) researchgate.net

For efficient biosynthesis, the multiple enzymes in the this compound pathway must work in a coordinated fashion. mdpi.com Optimizing this enzymatic cascade is essential to maximize the final product yield and prevent the buildup of potentially toxic intermediate compounds. mdpi.com Strategies for optimization include balancing the expression levels of the pathway enzymes, which can be achieved by using different gene promoters or by assembling the genes on plasmids with varying copy numbers. chemistryviews.org

Synthetic Methodologies for Cyclooctatin and Analogues

Total Synthesis Strategies of the Cyclooctatin Core Structure

The total synthesis of the this compound core, a bicyclo[6.3.0]undecane system (also referred to as a [5-8] bicyclic ring system), is the cornerstone of any synthetic route to the natural product and its complex analogues. beilstein-journals.orgnih.govnih.gov The primary challenge lies in the construction of the sterically strained and conformationally flexible eight-membered ring fused to a five-membered ring. beilstein-journals.orgnih.gov

Several powerful organic transformations have been employed as key steps in the construction of the this compound framework and related [5-8] bicyclic systems.

Ring-Closing Metathesis (RCM): RCM has become a preferred method for the formation of medium-to-large rings in organic synthesis, including the eight-membered ring of the [5-8] bicyclic core. beilstein-journals.orgnih.gov This reaction, often utilizing well-defined ruthenium catalysts (e.g., Grubbs catalysts) or molybdenum catalysts (e.g., Schrock catalyst), is valued for its functional group tolerance and mild reaction conditions. beilstein-journals.orgnih.gov In a typical approach, a cyclopentane-derived precursor bearing two terminal alkene chains is subjected to RCM to close the eight-membered ring. beilstein-journals.orgnih.gov For instance, a diene precursor can be treated with a second-generation Grubbs catalyst to furnish the [5-8] bicyclic framework in high yield. beilstein-journals.orgnih.gov

Radical Cyclization: Radical cyclizations offer an alternative and powerful means to construct carbocyclic rings. beilstein-journals.orgnih.gov For the synthesis of cyclooctane (B165968) rings, 8-endo cyclizations are typically employed. nih.gov Samarium diiodide (SmI₂)-mediated radical cyclizations have proven particularly useful for forming five- to eight-membered rings. beilstein-journals.orgnih.govnih.gov This single-electron transfer reagent can initiate cyclization cascades, for example, an 8-endo/5-exo radical cascade has been applied in the synthesis of ophiobolins, which share the [5-8-5] core structure with this compound. beilstein-journals.org A novel approach involves the 5-exo radical cyclization of seven-membered lactones to generate substituted cyclooctanols, demonstrating an alternative pathway to the cyclooctane motif. nih.gov

Pauson-Khand Reaction (PKR): The Pauson-Khand reaction is a formal [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes, to form a cyclopentenone. beilstein-journals.orgcsic.eswikipedia.orgrsc.org While its primary product is a five-membered ring, the intramolecular version of the PKR is exceptionally useful for constructing fused polycyclic systems. beilstein-journals.orgcsic.es In the context of the this compound core, an appropriately designed enyne precursor could undergo an intramolecular PKR to form one of the five-membered rings fused to the eight-membered ring, or to build the [5-8] system itself in a tandem fashion. This reaction is a powerful tool for rapidly assembling complex polycyclic terpenoid skeletons. csic.esrsc.org

Biocatalysis: Nature's own strategy for synthesizing this compound provides significant inspiration. The biosynthesis of this compound involves a remarkable enzymatic cascade. ebi.ac.ukkek.jp The key enzyme, cyclooctat-9-en-7-ol synthase (CotB2), a class I terpene cyclase, catalyzes the complex cyclization of the linear precursor geranylgeranyl diphosphate (B83284) (GGDP) into the tricyclic [5-8-5] core of cyclooctat-9-en-7-ol. researchgate.netebi.ac.uknih.gov This single enzyme orchestrates a cascade of carbocation formations, rearrangements, and ring closures with absolute stereochemical control. ebi.ac.ukkek.jp Leveraging this biocatalyst or engineered variants in a chemoenzymatic approach represents a highly efficient and selective alternative to traditional total synthesis, drastically reducing step counts and waste. beilstein-journals.orgnih.goveuropa.eumdpi.com

Table 1: Key Transformations in the Synthesis of [5-8] Bicyclic Systems
TransformationDescriptionKey Reagents/CatalystsAdvantagesReference
Ring-Closing Metathesis (RCM)Formation of a cyclooctene (B146475) ring from a diene precursor.Grubbs catalysts (Ru-based), Schrock catalyst (Mo-based)High functional group tolerance, mild conditions. beilstein-journals.org, nih.gov
Radical CyclizationFormation of the eight-membered ring via an 8-endo cyclization.Samarium diiodide (SmI₂)Effective for complex, sterically hindered systems. beilstein-journals.org, nih.gov, nih.gov
Pauson-Khand Reaction (PKR)[2+2+1] cycloaddition to form cyclopentenone-fused systems.Dicobalt octacarbonyl (Co₂(CO)₈)Rapid construction of polycyclic complexity. beilstein-journals.org, csic.es, rsc.org
BiocatalysisEnzymatic cyclization of a linear precursor to the [5-8-5] core.Terpene cyclase (e.g., CotB2)Exceptional stereoselectivity, high efficiency, environmentally benign. researchgate.net, ebi.ac.uk, kek.jp

Application of Specific Organic Transformations (e.g., metathesis, radical cyclization, Pauson-Khand reaction, biocatalysis)

Semisynthesis and Chemical Modification of this compound Derivatives

Semisynthesis provides a practical and efficient alternative to total synthesis for generating novel this compound analogues. frontiersin.orgebi.ac.ukwikipedia.org This approach utilizes the naturally occurring this compound, typically produced in larger quantities via fermentation of Streptomyces melanosporofaciens, as a starting material for chemical modification. ebi.ac.uknih.gov By leveraging the pre-formed and stereochemically complex core of the natural product, chemists can focus on selectively modifying its peripheral functional groups. wikipedia.orgnih.gov

This strategy allows for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups at different positions. For example, the hydroxyl groups on the this compound skeleton are prime targets for modification through esterification, etherification, or oxidation. Such modifications can lead to the discovery of derivatives with improved potency, altered selectivity, or better pharmacokinetic properties. For instance, new derivatives such as 18-acetyl-cyclooctatin and 5-dehydroxy-cyclooctatin have been isolated and characterized, hinting at the potential for synthetic modifications at these sites. researchgate.net The semisynthesis of derivatives is a key strategy for accessing compounds that may be difficult to obtain through total synthesis or fermentation alone. frontiersin.org

Chemoinformatic Analysis and Design Considerations for Synthetic Accessibility

Modern drug discovery and synthetic chemistry are increasingly reliant on computational tools to guide the design and synthesis of complex molecules. eujournal.orgmdpi.comnih.gov Chemoinformatics plays a crucial role in the development of synthetic strategies for molecules like this compound by analyzing their structural complexity and predicting the feasibility of potential synthetic routes. eujournal.orgchemrxiv.org

One important metric in this domain is the Synthetic Accessibility Score (SAS) . synthiaonline.com The SAS is a value, typically on a scale from 1 (very easy to make) to 10 (very difficult to make), that estimates how easily a molecule can be synthesized. synthiaonline.com This score is calculated using algorithms that analyze the molecule's structure, breaking it down into fragments and comparing them to a database of known chemical reactions and commercially available starting materials. synthiaonline.com For a complex natural product like this compound, the SAS would be high, reflecting the challenges associated with its polycyclic nature and dense stereochemistry. By applying SAS and other chemoinformatic tools, chemists can:

Evaluate and compare different retrosynthetic pathways for this compound and its analogues. eujournal.org

Prioritize synthetic targets in a virtual library, focusing on analogues that are predicted to be more synthetically accessible. synthiaonline.com

Identify potential problematic structural motifs or reaction steps early in the design phase. unibe.ch

Advanced Structural Biology and Computational Studies of Cyclooctatin

Advanced Spectroscopic and Crystallographic Analyses

Modern analytical methods have been indispensable in characterizing cyclooctatin and the enzymes involved in its synthesis. High-resolution spectroscopic and crystallographic techniques have provided a detailed picture of its molecular architecture and the catalytic processes that form its distinctive 5-8-5 fused ring system.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound and its derivatives. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, have been instrumental in assigning the proton (¹H) and carbon (¹³C) signals of the molecule's complex framework. nih.govnih.gov For instance, in the analysis of 17-hydroxythis compound, a derivative of this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) correlations were key to defining the relative stereochemistry. nih.gov These correlations revealed a characteristic U-shaped conformation of the central eight-membered ring. nih.gov

The power of NMR extends beyond simple structural assignment to the determination of absolute configuration, a critical aspect for understanding biological activity. Techniques combining NMR data with computational methods, such as the use of residual dipolar couplings (RDCs), are being developed for the precise determination of the relative and absolute configurations of complex molecules like natural products. leibniz-fmp.dedfg.de The integration of NMR, particularly NOE data, with other spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), allows for the complete determination of absolute configuration. nih.gov

Interactive Table: Selected ¹³C-NMR Data for this compound and a Derivative

This table presents a comparison of the ¹³C-NMR chemical shifts for this compound and its hydroxylated analog, 17-hydroxythis compound, highlighting the structural similarities and key differences.

Carbon PositionThis compound (δC in CD₃OD)17-hydroxythis compound (δC in CDCl₃)17-hydroxythis compound (δC in CD₃OD)
145.644.545.5
235.834.835.8
341.540.541.5
4154.9154.0155.0
5120.3119.6120.5
653.552.653.6
775.875.375.9
849.348.449.3
952.351.452.3
1037.836.937.8
1142.141.242.1
1225.124.825.1
1335.834.835.8
1428.127.228.1
1577.877.277.9
1625.425.125.4
1727.065.966.2
1863.963.564.1
1917.317.117.3
2027.026.727.0
Data sourced from nih.gov.

High-resolution mass spectrometry (HRMS) is a pivotal technique for the structural elucidation of novel compounds, including this compound and its analogs. currenta.demdpi.com This method provides highly accurate mass measurements, often to four decimal places, which allows for the confident determination of a molecule's elemental composition. currenta.demassspeclab.com For example, the molecular formula of 17-hydroxythis compound was deduced as C₂₀H₃₄O₄ based on the molecular ions observed in its high-resolution electrospray ionization mass spectrum (HRESIMS). nih.gov

Beyond determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) offers deep structural insights. currenta.demdpi.comnih.gov In MS/MS, ions are fragmented, and the resulting patterns provide valuable information about the molecule's substructures. currenta.de This is particularly useful for identifying and characterizing new natural products. The combination of liquid chromatography (LC) with high-resolution mass spectrometry (LC-HRMS) is a powerful approach for analyzing complex mixtures and obtaining structural information on minor components. currenta.deacdlabs.com

X-ray crystallography has provided atomic-level insights into the structure and function of CotB2, the diterpene synthase responsible for the first committed step in this compound biosynthesis. researchgate.netbeilstein-journals.org The first crystal structure of CotB2 from Streptomyces melanosporofaciens was determined, revealing an inactive, truncated form of the enzyme. researchgate.net Subsequent studies successfully obtained crystal structures of CotB2 in complex with substrate analogues, such as geranylgeranyl thiodiphosphate (GGSPP) and 2-fluoro-geranylgeranyl diphosphate (B83284) (FGGDP). acs.orgresearchgate.net

Interactive Table: Key PDB Entries for CotB2 Crystallographic Studies

This table summarizes important Protein Data Bank (PDB) entries related to the X-ray crystal structures of CotB2, providing a timeline of the structural discoveries.

PDB IDDescriptionResolution (Å)OrganismReference
4OMGCrystal structure of CotB2 (inactive, truncated form)1.55Streptomyces melanosporofaciensJanke et al. (2014) researchgate.netnih.gov
5GUECotB2 in complex with substrate analog GGSPP1.85Streptomyces melanosporofaciensTomita et al. (2017) beilstein-journals.orgacs.org
6GGICotB2 in complex with Mg²⁺ and substrate analogue 2-fluoro-3,7,18-dolabellatriene1.80Streptomyces melanosporofaciensDriller et al. (2018) researchgate.net
5GUCWild-type CotB2 structure2.10Streptomyces melanosporofaciens researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy, in combination with quantum chemical calculations, has become a powerful tool for determining the absolute configuration of chiral molecules like this compound. nih.govtechnologynetworks.comencyclopedia.pub This method is particularly valuable when X-ray crystallography is not feasible. researchgate.net The process involves comparing the experimentally measured ECD spectrum of a compound with the theoretical spectra calculated for its possible stereoisomers. nih.govresearchgate.net

Time-dependent density functional theory (TDDFT) is a commonly used computational method for calculating ECD spectra. nih.govtechnologynetworks.com The absolute configuration is assigned by finding the best match between the experimental and calculated spectra. encyclopedia.pub This approach has been successfully applied to determine the absolute configuration of various natural products. researchgate.netdntb.gov.ua For instance, the absolute configuration of 17-hydroxythis compound was unambiguously determined using a combination of chemical reactions and quantum chemical ECD calculations. researchgate.net

X-ray Crystallography of CotB2 and Substrate Analogue Complexes

Computational Chemistry Applications in this compound Research

Computational chemistry has emerged as an indispensable tool for unraveling the complex reaction mechanisms in natural product biosynthesis, including that of this compound. jst.go.jpnih.gov These methods complement experimental studies by providing detailed energetic and structural information about transient intermediates and transition states that are difficult to observe directly. researchgate.net

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been pivotal in elucidating the intricate carbocation rearrangement cascade in this compound biosynthesis. researchgate.netresearchgate.net QM methods, such as density functional theory (DFT), are used to study the electronic structure and energetics of the reacting species. jst.go.jpnih.gov QM/MM methods offer a more comprehensive model by treating the chemically active region (the substrate and key active site residues) with high-level QM theory, while the surrounding protein environment is described by a more computationally efficient MM force field. mpg.denih.govresearchgate.net

These computational studies have been instrumental in mapping the proposed biosynthetic pathway of this compound, which involves a series of cyclizations and rearrangements, including 1,2- and 1,3-hydride shifts. jst.go.jp Theoretical calculations revealed that the key C-C bond rearrangement is governed by the delicate balance between cyclopropylcarbinyl and homoallyl cation intermediates. jst.go.jpresearchgate.net QM/MM simulations of the CotB2 enzyme have provided insights into how the protein environment stabilizes the highly reactive carbocation intermediates. researchgate.netresearchgate.net These studies have shown that aromatic amino acid residues in the active site play a crucial role in stabilizing these intermediates through cation-π interactions. researchgate.net The combination of QM calculations with methods like the artificial force induced reaction (AFIR) has proven powerful in uncovering complex biosynthetic pathways. researchgate.netnih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Mechanisms

Modeling of Carbocation Intermediates and Transition States

The cyclization cascade initiated by the CotB2 enzyme proceeds through a series of highly reactive and unstable carbocation intermediates. researchgate.net Computational modeling has been crucial for understanding how the enzyme active site stabilizes and guides these transient species. researchgate.net The entire process is described as a "cation-stitching cascade," involving domino-type carbocation transport along the terpene chain. ebi.ac.uknih.gov

The reaction begins with the ionization of geranylgeranyl diphosphate (GGPP), forming an initial allylic carbocation (IM1). nih.gov The pathway proceeds through numerous intermediates, avoiding the formation of unstable secondary (2°) carbocations. researchgate.netnih.gov Instead, the reaction favors more stable tertiary (3°) carbocations and nonclassical carbocation structures like cyclopropylcarbinyl/homoallyl cations. acs.orgresearchgate.netnih.gov This is a key distinction from the proposed biosynthetic pathways of other terpenes, such as verrucosane-type diterpenoids, which were once thought to involve 2° carbocation intermediates. acs.orgresearchgate.net

Quantum mechanical calculations show that the enzyme's active site residues play a significant role in modulating the energy of these intermediates and their transition states compared to the gas phase. beilstein-journals.orgdoaj.org The folded framework of the substrate is surrounded by hydrophobic, aromatic, and asparagine residues that are perfectly positioned to stabilize the carbocations through cation−π and dipole-charge interactions. ebi.ac.ukacs.org For example, the carbocation in an early tricyclic intermediate is stabilized by its proximity to the pyrophosphate group and through π–cation interactions with the residue F107. beilstein-journals.orgbeilstein-journals.org A particularly noteworthy step involves the interconversion of two cyclopropylcarbinyl cations (H and I) via an unusual 1,3-alkyl shift, a process supported by quantum mechanics (QM) calculations. beilstein-journals.orgrsc.org

Intermediate TypeDescriptionStabilizing Factors in CotB2 Active SiteRelevant Findings
Allylic CarbocationInitial carbocation formed from GGPP ionization. nih.govStabilized by cation-π interaction with a distal double bond and the pyrophosphate moiety. nih.govbeilstein-journals.orgInitiates the multi-step cyclization cascade. beilstein-journals.org
Tertiary (3°) CarbocationFormed at various stages following cyclizations and rearrangements. acs.orgStabilized by hyperconjugation and interactions with aromatic residues (e.g., F107, W186) and the pyrophosphate group. acs.orgbeilstein-journals.orgbeilstein-journals.orgThe pathway preferentially forms 3° carbocations over less stable 2° carbocations. researchgate.netnih.gov
Cyclopropylcarbinyl / Homoallyl CationKey nonclassical intermediates involved in unique skeletal rearrangements. acs.orgnih.govStabilized by the enzyme environment and orbital overlap within the distorted structure. nih.govAn unusual 1,3-alkyl shift interconverts two such cations, which is a key step in forming the final 5-8-5 skeleton. beilstein-journals.orgrsc.org
Prediction and Validation of Reaction Pathways

Computational chemistry has been instrumental in predicting the complex, multi-step reaction pathway for this compound biosynthesis, which experimental methods subsequently validated. jst.go.jp The mechanism involves an 11-step sequential reaction from the substrate to the final carbocation precursor. jst.go.jp Theoretical studies using quantum chemical calculations, including the artificial force induced reaction (AFIR) method, have successfully unveiled the sophisticated reaction cascade. acs.orgnih.gov

Initial predictions by Hong and Tantillo, as well as Sato and coworkers, proposed detailed mechanisms based on gas-phase Density Functional Theory (DFT) calculations. beilstein-journals.org These computational models outlined a series of events including initial cyclizations, multiple hydride shifts, and a unique carbon-carbon bond rearrangement. ebi.ac.ukbeilstein-journals.org For instance, a key prediction was that the transformation from intermediate C to E occurs via an indirect pathway of two 1,2-hydride shifts, which is energetically more favorable than a direct 1,3-hydride shift. beilstein-journals.org

These theoretical predictions have been powerfully corroborated by experimental evidence, primarily from isotope labeling studies. researchgate.net Stereoselective labeling experiments confirmed the predicted migration of a specific hydrogen atom during the cascade. jst.go.jp Isotope tracing experiments also provided evidence for the unusual 1,3-alkyl shift that interconverts intermediates H and I, a crucial step for the skeletal rearrangement. beilstein-journals.orgrsc.org This synergy between theoretical prediction and experimental validation has provided a comprehensive and high-confidence model of this compound biosynthesis. ebi.ac.ukresearchgate.net

Reaction Step/FeatureComputational Prediction MethodExperimental Validation MethodFinding
Hydride Shift PathwayDFT CalculationsIsotope Labeling Experiments & QM CalculationsAn indirect pathway of two 1,2-hydride shifts is favored over a direct 1,3-hydride shift. beilstein-journals.org
Skeletal RearrangementDFT CalculationsIsotope Labeling & NMR SpectroscopyAn unexpected 1,3-alkyl shift is energetically viable and occurs between two cyclopropylcarbinyl cations. ebi.ac.ukbeilstein-journals.orgrsc.org
Stereochemistry of H-migrationDFT and QM/MM simulationsStereoselective Labeling ExperimentsConfirmed the specific hydrogen atom that migrates between carbons, validating computational models. jst.go.jpresearchgate.net
Proton TransferDFT CalculationsIsotope Labeling ExperimentsRevealed a water-mediated proton transfer mechanism. researchgate.net

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions and Conformational Changes

Molecular dynamics (MD) simulations have provided profound insights into the physical behavior and structural dynamics of the CotB2 enzyme during catalysis. researchgate.netpdbj.org These simulations reveal that the enzyme is not a rigid scaffold but a dynamic entity that undergoes significant conformational changes upon substrate binding. beilstein-journals.orgresearchgate.net The binding of the GGPP substrate and three Mg²⁺ ions induces a major structural transition from an open, inactive state to a closed, active conformation. beilstein-journals.orgresearchgate.net

This induced-fit mechanism involves the translation and rotation of several α-helices toward the active site. beilstein-journals.org A critical feature of this transition is the folding of the previously unstructured C-terminus, which acts as a lid to shield the active site and its highly reactive carbocation intermediates from the bulk solvent. nih.govbeilstein-journals.org This sequestration is a common feature among class I terpene synthases and is vital for controlling the complex reaction cascade. nih.gov

Multiscale simulations, which combine quantum mechanics (QM) for the reacting species with molecular mechanics (MM) for the larger enzyme environment (QM/MM), have been employed to study the 11-step carbocation cascade within the enzyme. researchgate.net These simulations illuminate the specific enzyme-substrate interactions, such as π–cation, dipole–cation, and ion-pair interactions, that stabilize the intermediates along the reaction coordinate. researchgate.netacs.org Interestingly, simulations suggest a remarkable balance of these interactions, as the free energy profile of the reaction inside the enzyme is surprisingly similar to that in the gas phase. researchgate.net

Conformational StateTriggerKey Structural ChangesFunctional Significance
Open/InactiveApo enzyme (no substrate)Active site is open to solvent; C-terminus is unstructured. beilstein-journals.orgAllows for substrate entry.
Pre-catalyticSubstrate analog binding (e.g., GGSPP)Initial folding of the substrate into an S-shaped conformation. acs.orgPositions the substrate for ionization.
Closed/ActiveBinding of substrate (GGPP) and 3 Mg²⁺ ions. beilstein-journals.orgMovement of multiple α-helices; C-terminus folds to form a lid over the active site. beilstein-journals.orgresearchgate.netProtects reactive carbocation intermediates from solvent and premature quenching. nih.govresearchgate.net

Density Functional Theory (DFT) in Biosynthesis Studies

Density Functional Theory (DFT) has been the cornerstone of computational investigations into the biosynthesis of this compound. jst.go.jp It has been the primary method used to map the potential energy surface of the reaction, calculate the relative energies of all intermediates and transition states, and assess the feasibility of the proposed mechanistic steps. nih.govresearchgate.net

One of the most significant contributions of DFT was in assessing the energetic viability of the unexpected 1,3-alkyl shift, a key skeletal rearrangement that was difficult to explain through experimental data alone. ebi.ac.ukrsc.org DFT studies demonstrated that this rearrangement was indeed energetically feasible. rsc.orgresearchgate.net Moreover, DFT calculations have consistently shown that the entire biosynthetic pathway avoids high-energy secondary carbocations, instead proceeding through a series of more stable tertiary and nonclassical carbocation intermediates, thus providing a chemically sound rationale for the observed product specificity. acs.orgresearchgate.netnih.gov

Computational MethodApplication in this compound BiosynthesisKey Insights Gained
Density Functional Theory (DFT)Calculating energies of intermediates and transition states; mapping reaction pathways. jst.go.jpnih.govresearchgate.netEstablished the "cation-stitching cascade"; confirmed the energetic viability of the 1,3-alkyl shift; showed the pathway avoids 2° carbocations. acs.orgnih.govrsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulating the reaction cascade within the full enzyme environment. researchgate.netresearchgate.netElucidated the role of specific active site residues in stabilizing intermediates and the overall enzyme dynamics during catalysis. researchgate.netacs.org
Artificial Force Induced Reaction (AFIR)Exploring and identifying complex reaction pathways. acs.orgnih.govHelped unveil the complicated biosynthetic pathway leading to this compound and related terpenes. acs.orgnih.gov

Biological Activities and Molecular Targets of Cyclooctatin Preclinical Focus

Inhibition of Lysophospholipase (EC 3.1.1.5)

A primary and well-documented biological activity of Cyclooctatin is its potent and specific inhibition of lysophospholipase (Lyso-PL). kek.jpkek.jp This enzyme plays a crucial role in lipid metabolism by catalyzing the hydrolysis of lysophospholipids, thereby releasing a free fatty acid and a glycerylphosphoryl base. The inhibition of this enzyme by this compound has been a central focus of research, suggesting its potential as a modulator of signaling pathways that are dependent on lysophospholipid and fatty acid concentrations.

Biochemical Characterization of Enzyme Inhibition

This compound's interaction with lysophospholipase has been characterized as competitive, meaning it directly competes with the enzyme's natural substrate for binding to the active site. ebi.ac.uk This mode of inhibition is crucial for understanding its mechanism of action at a molecular level.

Key inhibitory parameters of this compound against various phospholipases are detailed in the table below:

EnzymeIC50 (μg/mL)Ki (M)
Lysophospholipase (Lyso-PL)2.94.8 x 10⁻⁶
Phospholipase A2 (PL-A2)65.0Not Reported
Phospholipase C (PL-C)70.0Not Reported
Phospholipase D (PL-D)>100Not Reported
Data sourced from studies on this compound produced by Streptomyces melanosporofaciens MI614-43F2.

The data clearly indicates that this compound is a significantly more potent inhibitor of lysophospholipase compared to other phospholipases, highlighting its specificity. The low micromolar inhibition constant (Ki) for lysophospholipase underscores the high affinity of this compound for this particular enzyme. ebi.ac.uk

Mechanistic Role in Inflammatory Signaling Cascades (Preclinical Context)

The inhibition of lysophospholipase by this compound has significant implications for inflammatory signaling cascades, primarily through its influence on the arachidonic acid pathway. rsc.orgmedchemexpress.com Lysophospholipases are involved in the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. graminex.comnih.gov By inhibiting lysophospholipase, this compound can theoretically reduce the available pool of arachidonic acid, thereby dampening the production of these inflammatory molecules. kek.jpnih.gov

Preclinical studies suggest that by modulating this pathway, this compound may exert anti-inflammatory effects. nih.gov The suppression of prostaglandin (B15479496) and leukotriene synthesis is a key mechanism for many anti-inflammatory drugs. graminex.comnih.gov The potential of this compound to interfere with this cascade at the level of lysophospholipase inhibition makes it a compound of interest for further investigation in the context of inflammatory diseases. kek.jp

Exploration of Other Bioactivities in Preclinical Models

Beyond its well-established role as a lysophospholipase inhibitor, preclinical research has uncovered other promising biological activities of this compound. These investigations have broadened the potential therapeutic scope of this natural product and its chemical class.

In Vitro Activity against Plasmodium falciparum and Cytotoxicity Studies

This compound has demonstrated noteworthy activity against the malaria parasite, Plasmodium falciparum. In vitro studies have shown its ability to inhibit the growth of the parasite, including drug-resistant strains. nrfhh.combeilstein-journals.org

A summary of the antiplasmodial activity and cytotoxicity of this compound is presented below:

ParameterValueCell Line/Strain
Antimalarial IC507.14 µg/mLP. falciparum K1
CytotoxicityWeakVero, MCF-7, KB, NCI-H187
Data sourced from studies on compounds isolated from Streptomyces sp. nrfhh.com

Importantly, the cytotoxic effects of this compound against various mammalian cell lines were found to be weak, suggesting a favorable selectivity index for its antiplasmodial activity. beilstein-journals.org This indicates that this compound may be more toxic to the parasite than to host cells, a critical characteristic for a potential antimalarial agent. nih.govscielo.br

Classification within Fusicoccane-type Diterpenoids and Associated Biological Activities

This compound belongs to the fusicoccane class of diterpenoids, which are characterized by a distinctive 5-8-5 tricyclic ring system. researchgate.netresearchgate.net This structural motif is shared by a variety of natural products that exhibit a broad spectrum of biological activities. researchgate.nettum.de

Members of the fusicoccane family have been reported to possess:

Bacteriostatic effects beilstein-journals.orgresearchgate.net

Fungicidal properties beilstein-journals.orgresearchgate.netresearchgate.net

Tumorstatic activities beilstein-journals.orgresearchgate.nettum.de

The diverse bioactivities associated with the fusicoccane scaffold suggest that the core structure is a privileged platform for interacting with various biological targets. nih.govnih.gov The specific functional groups and stereochemistry of each derivative, including this compound, determine its particular biological profile. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies and Analogues

To explore and potentially enhance the biological activities of this compound, researchers have undertaken structure-activity relationship (SAR) studies. These investigations involve the synthesis and evaluation of various analogues to understand how specific structural modifications influence biological effects. dntb.gov.uanih.gov

For instance, the synthesis of analogues of muraymycin, which also targets a bacterial enzyme, has shown that modifying lipophilic substituents can significantly impact antibacterial activity. nih.gov Similarly, the synthesis of lactone analogues from fatty acids has been explored to evaluate their biological properties. eurjchem.com While specific, extensive SAR studies on this compound itself are not widely published, the principles from related natural product classes are applicable. mdpi.com The modular chemoenzymatic synthesis of other fusicoccane diterpenoids has demonstrated that modifications to the core structure can lead to compounds with altered or improved activities. chemrxiv.org Such approaches could be instrumental in developing more potent and selective this compound-based therapeutic agents in the future.

Design and Evaluation of this compound Analogues

The exploration of this compound's therapeutic potential has led to the design and evaluation of various analogues. These efforts aim to enhance potency, selectivity, and other pharmacological properties through structural modification. pelagobio.comfiveable.meecancer.org Research in this area has involved both the isolation of naturally occurring new derivatives and the deliberate generation of novel structures through biosynthetic engineering.

A key strategy in generating new analogues involves mutating the biosynthetic enzymes responsible for creating the this compound scaffold. The diterpene cyclase CotB2, from the soil bacterium Streptomyces melanosporofaciens, catalyzes the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) into the tricyclic precursor of this compound, cyclooctat-9-en-7-ol. rcsb.orgebi.ac.uk By mutating plasticity residues within the active site of CotB2, researchers have successfully generated alternative monocyclic, dicyclic, and tricyclic compounds with distinct bioactivities. rcsb.org

Additionally, screening of fermentation broths from different Streptomyces species has yielded new, naturally hydroxylated versions of this compound. For instance, 16,17-dihydroxythis compound was identified from Streptomyces sp. LZ35. jst.go.jpddtjournal.com Similarly, a study on Streptomyces violascens led to the isolation of 14-hydroxythis compound, 12α-hydroxythis compound, and 12β-hydroxythis compound, alongside the parent compound. mdpi.com One new this compound-type diterpenoid, 15-hydroxyl-cyclooctatin, was isolated from Streptomyces malaysiensis SCSIO 41397. researchgate.net The evaluation of these analogues typically involves preclinical assays to determine their cytotoxic or other biological activities against various cell lines. mdpi.comresearchgate.net

This compound AnalogueSource/MethodReported Biological Evaluation (Preclinical)Reference
15-hydroxyl-cyclooctatinIsolated from Streptomyces malaysiensisEvaluated for antibacterial, antitumor, and antiviral activities. researchgate.net
16,17-dihydroxythis compoundIsolated from Streptomyces sp. LZ35Evaluated for cytotoxicity against MDA-MB-231 and A549 cell lines. jst.go.jp
14-hydroxythis compoundIsolated from Streptomyces violascensIsolated alongside other analogues for structural and biological study. mdpi.com
12α-hydroxythis compoundIsolated from Streptomyces violascensIsolated alongside other analogues for structural and biological study. mdpi.com
12β-hydroxythis compoundIsolated from Streptomyces violascensIsolated alongside other analogues for structural and biological study. mdpi.com
Novel mono-, di-, and tricyclic compoundsGenerated via mutagenesis of CotB2 enzymeResulting compounds showed bioactivity; one dolabellatriene derivative acted specifically against multidrug-resistant Staphylococcus aureus. rcsb.org

Correlation of Structural Modifications with Biological Potency in Preclinical Assays

Understanding the structure-activity relationship (SAR) is a critical component of preclinical drug development, involving the systematic evaluation of how chemical structure modifications impact biological activity. fiveable.mefrontiersin.org For this compound and its analogues, a primary focus has been on the role of hydroxylation. The introduction of hydroxyl groups can significantly alter a compound's physicochemical properties, such as solubility and stability, which in turn can enhance or modify its biological activity. mdpi.com

For example, the hydroxylation of terpenoid skeletons is known to lead to significant changes in their biological effects, potentially improving efficacy or reducing toxicity. mdpi.com In the context of this compound-related compounds, several hydroxylated derivatives have demonstrated notable cytotoxic effects in preclinical cancer cell line assays. A study of diterpenoids from Streptomyces violascens evaluated the cytotoxicity of fusicomycin A, fusicomycin B, and isofusicomycin A, which are structurally related to this compound, against five human cancer cell lines. mdpi.com These compounds, which feature different patterns of hydroxylation and other modifications compared to this compound, showed varying degrees of potency, highlighting how structural changes correlate with biological activity. mdpi.com The evaluation of 16,17-dihydroxythis compound for cytotoxicity against human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines further contributes to the SAR understanding for this class of molecules. jst.go.jp These systematic studies help guide the rational design of future analogues with improved therapeutic profiles. ecancer.org

Molecular Docking and Pharmacological Predictions (Preclinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is valuable in preclinical drug discovery for predicting the binding affinity and interaction of a small molecule, like a this compound analogue, with a specific protein target. nih.govufg.br While specific molecular docking studies of this compound with its known biological target, lysophospholipase, are not extensively detailed in the provided sources, the foundation for such studies has been firmly established through detailed structural biology work on its biosynthetic machinery.

The crystal structure of the diterpene cyclase CotB2, the enzyme that forges the core 5-8-5 fused ring system of the this compound precursor, has been solved. rcsb.orgacs.org These structural studies, combined with mutagenesis-based biochemical assays, provide a precise understanding of how the enzyme controls the stereochemistry of the this compound scaffold. ebi.ac.ukacs.org Furthermore, density functional theory (DFT) calculations have been employed to validate the proposed complex cyclization mechanism. acs.org This detailed knowledge of the three-dimensional structure of the this compound framework is a prerequisite for accurate molecular docking simulations. It allows for the creation of high-quality 3D models of this compound and its analogues, which can then be computationally docked into the active sites of potential protein targets to predict binding modes and energies, thereby guiding the synthesis of new analogues with potentially higher potency. biorxiv.org

Target Identification Methodologies (Beyond Phenotypic Screening)

Identifying the specific molecular targets of a bioactive compound like this compound is essential for understanding its mechanism of action and for developing it into a therapeutic agent. nih.gov Beyond initial phenotypic screening, which observes the effect of a compound on cells or organisms, more advanced methods are required to pinpoint direct binding partners. Chemical proteomics has emerged as a powerful strategy for target deconvolution. nih.govmdpi.com These approaches can be broadly categorized into probe-based and non-probe methods.

Probe-based methods often involve modifying the bioactive natural product with a tag (e.g., biotin (B1667282) for affinity capture or a photoreactive group for covalent cross-linking) to create a chemical probe. nih.govnih.gov This probe is then used to "fish" for its binding partners in a complex biological sample, such as a cell lysate. frontiersin.org The captured proteins are subsequently identified using mass spectrometry. nih.gov Common probe-based strategies include compound-centric chemical proteomics (CCCP) and activity-based protein profiling (ABPP). mdpi.comfrontiersin.org

Proteomic Approaches for Binding Partner Identification

Proteomics offers a suite of powerful techniques for identifying the protein interaction partners of small molecules on a large scale. creative-proteomics.com A primary method is affinity purification followed by mass spectrometry (AP-MS). nih.gov In this approach, a derivative of this compound would be synthesized to act as a "bait." This typically involves immobilizing the this compound analogue onto a solid support (like beads) or tagging it with an affinity handle such as biotin. nih.govfrontiersin.org

Biochemical Assays for Interaction Confirmation

Once potential protein targets are identified through proteomic screening, their interaction with this compound must be validated using orthogonal biochemical assays. nih.gov These assays confirm the direct binding and can elucidate the functional consequence of the interaction.

Several methods can be employed for this validation step:

Competition Pull-Down Assays: These experiments confirm the specificity of the interaction identified in the initial screen. Here, the ability of free, unmodified this compound to compete with the "bait" probe for binding to the identified target protein is assessed. nih.gov

Enzyme Activity Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound. A change in enzyme kinetics (e.g., inhibition or activation) provides strong evidence of a functional interaction. nih.gov For example, since this compound is a known inhibitor of lysophospholipase, its effect on the enzyme's ability to hydrolyze its substrate would be a key validation assay. ebi.ac.ukacs.org

Cellular Reporter Assays: If the target protein is part of a known signaling pathway, a reporter gene assay can be used. These assays measure the activity of a specific pathway, and a change in the reporter signal upon treatment with this compound can confirm a functional interaction with the target in a cellular context. nih.gov

Mutagenesis-Based Assays: Site-directed mutagenesis can be used to alter specific amino acids in the putative binding site of the target protein. If these mutations abolish or reduce the binding of this compound, it provides strong evidence for the specific binding site and interaction. acs.org

MethodologyDescriptionPurposeReference
Affinity Purification-Mass Spectrometry (AP-MS)Uses a "bait" (e.g., biotin-tagged this compound) to capture binding proteins from a cell lysate, which are then identified by mass spectrometry.Unbiased, large-scale identification of potential protein targets. nih.govnih.gov
Competition Pull-Down AssayAn assay where free, untagged this compound is used to compete with the tagged "bait" for binding to the target protein.Validates the specificity of the interaction observed in the initial proteomic screen. nih.gov
Enzyme Activity AssayMeasures the catalytic activity of a potential enzyme target in the presence and absence of this compound.Confirms a functional consequence (inhibition or activation) of the binding interaction. nih.gov
Cellular Reporter AssayMeasures the output of a signaling pathway linked to the potential target protein.Confirms functional modulation of a target's pathway within a live-cell context. nih.gov

Future Research Directions and Emerging Challenges in Cyclooctatin Studies

Development of Advanced Production Strategies for Cyclooctatin and Derivatives

The native production of this compound in Streptomyces melanosporofaciens is often insufficient for extensive research and potential commercialization, necessitating the development of more robust production platforms. A primary strategy has been the heterologous expression of the this compound biosynthetic gene cluster in more tractable host organisms like Escherichia coli and other Streptomyces species, such as S. albus. researchgate.netebi.ac.uk

A significant challenge in the heterologous production of this compound is ensuring the functionality of the cytochrome P450 monooxygenases (CotB3 and CotB4), which are crucial for the final hydroxylation steps. researchgate.netresearchgate.net These enzymes require efficient redox systems for their activity. Research has shown that engineering the interdependence between the P450 enzyme and its cytochrome P450 reductase (CPR) partner is critical. researchgate.net One successful approach involved the identification and implementation of a new reductase/ferredoxin system from Streptomyces afghaniensis (AfR·Afx), which enabled the E. coli-based production of the trihydroxylated this compound. researchgate.net

Future work will likely focus on systematic metabolic engineering of host strains. researchgate.net This includes optimizing the supply of the precursor geranylgeranyl diphosphate (B83284) (GGDP) by engineering the mevalonate (B85504) (MEV) or methylerythritol 4-phosphate (MEP) pathways. researchgate.net Furthermore, cloning and engineering diterpenoid pathways can be challenging, but bacteria are emerging as highly suitable hosts for these efforts. nih.gov By creating engineered Streptomyces hosts with specific gene deletions or modifications, it is possible to produce valuable biosynthetic intermediates that can serve as precursors for the semi-synthesis of novel this compound derivatives. asm.org

Rational Design and Synthesis of Novel this compound Analogues with Modulated Activity

The modular nature of diterpenoid biosynthetic pathways provides a powerful platform for generating structural diversity. nih.gov The rational design of novel this compound analogues hinges on a deep understanding of the structure-function relationships of its biosynthetic enzymes, particularly the terpene cyclase CotB2 and the P450 hydroxylases CotB3 and CotB4. researchgate.netnih.gov

Semi-rational design, which combines structural knowledge with targeted mutagenesis, is a promising approach. whiterose.ac.uk By creating homology models of the enzymes' active sites, researchers can identify key amino acid residues that influence the cyclization cascade or the regiospecificity of hydroxylation. whiterose.ac.uk Site-directed mutagenesis of these "hotspot" residues could alter the product outcome, leading to the generation of new this compound-related scaffolds. mdpi.comnih.gov For instance, mutations in tryptophan residues, which are often crucial for guiding product formation in terpene synthases, could be explored to see how they interfere with or alter the propagation of the carbocation intermediates during biosynthesis. nih.gov

Another strategy involves engineering the biosynthetic gene cluster itself. Deleting genes, such as those encoding the hydroxylases (CotB3, CotB4), allows for the accumulation and isolation of key intermediates like cyclooctat-9-en-7-ol. ebi.ac.ukasm.org These intermediates can then serve as building blocks for chemical or chemoenzymatic synthesis, enabling the creation of analogues with modified properties that would be difficult to achieve through total chemical synthesis alone. asm.orgmdpi.com This approach allows for the targeted modification of the this compound core to explore structure-activity relationships (SAR) and develop compounds with potentially enhanced or entirely new biological activities. nih.gov

Deeper Elucidation of Mechanistic Nuances in Biosynthesis and Enzyme Engineering

The biosynthesis of this compound's distinctive 5-8-5 tricyclic core is a feat of enzymatic precision. The key enzyme, CotB2, is a diterpene cyclase that transforms the linear precursor GGDP into the complex tricyclic alcohol, cyclooctat-9-en-7-ol. ebi.ac.ukacs.org Elucidating the intricate details of this reaction remains a significant area of research.

Studies combining isotopic labeling, in vitro enzymatic assays, and computational chemistry have revealed a complex cyclization mechanism. acs.orgresearchgate.netjst.go.jp This process involves an unusual "cation-stitching cascade," which includes a carbon-carbon backbone rearrangement and multiple long-range hydride shifts, all exquisitely controlled within the single active site of CotB2. ebi.ac.ukacs.org Density functional theory (DFT) calculations have been instrumental in confirming the energetic viability of this complex rearrangement, which involves the interconversion of two cyclopropylcarbinyl carbocations. ebi.ac.ukjst.go.jp

High-resolution X-ray crystallography has provided structural "snapshots" of the CotB2 active site, revealing how it binds its substrate and stabilizes the highly reactive carbocation intermediates. nih.govacs.org These structures show that the enzyme's active site closes around the substrate, a process triggered by the binding of three magnesium ions (Mg²⁺) to the diphosphate moiety, which initiates the cyclization cascade. nih.govacs.org Future research will likely employ multiscale molecular dynamic simulations to augment these static structures, providing a more complete movie-like view of the enzyme's structural dynamics during catalysis. nih.gov This deeper mechanistic understanding is fundamental for the rational engineering of CotB2 and its homologues to produce novel, tailored macrocyclic terpenes that are otherwise inaccessible. nih.govresearchgate.netresearchgate.net

Exploration of New Preclinical Applications in Chemical Biology and Drug Discovery

While this compound is known as a potent inhibitor of lysophospholipase, its potential applications in chemical biology and as a lead for drug discovery are still underexplored. ebi.ac.ukresearchgate.net Chemical biology focuses on developing small-molecule tools to study and manipulate biological systems. uu.nlunimi.it Given its specific inhibitory profile and non-cytotoxic nature against certain cell lines like HepG2, this compound and its future analogues represent valuable chemical probes. researchgate.net These molecules can be used to investigate the physiological and pathological roles of lysophospholipases and related enzymes in cellular processes, helping to validate them as potential drug targets. ncl.ac.uk

In the realm of drug discovery, this compound serves as an excellent starting scaffold. eie.gr The discovery and development of bioactive compounds for treating diseases is a key objective of modern pharmaceutical science. eie.gr The unique 5-8-5 fused ring system of this compound is a novel chemical space that can be exploited. jst.go.jp By generating a library of analogues through the rational design and synthetic strategies outlined previously (Section 6.2), researchers can screen for compounds with improved potency, selectivity, or entirely new mechanisms of action. nih.gov This integrated approach, which combines natural product biosynthesis with medicinal chemistry, is a powerful engine for discovering and developing new therapeutic agents to address unmet medical needs. uu.nleie.gr

Integration of Artificial Intelligence and Machine Learning in Natural Product Research and Biosynthesis

One key application is in the rational design of novel analogues. AI algorithms can analyze existing structure-activity relationship data to build predictive models (a modern form of QSAR), identifying which molecular features of this compound are critical for its activity. mdpi.comoncodesign-services.com This allows researchers to prioritize the synthesis of new derivatives that are most likely to have enhanced or desired properties, saving considerable time and resources. oncodesign-services.com

Compound and Enzyme Data

The following tables list the key chemical compounds and enzymes discussed in the context of this compound research.

Table 1: Chemical Compounds

Compound Name Role/Significance
This compound The primary diterpenoid of interest; a lysophospholipase inhibitor with a 5-8-5 fused ring system. ebi.ac.uk
Geranylgeranyl diphosphate (GGDP) The universal C20 acyclic precursor for diterpenoid biosynthesis, substrate for CotB2. researchgate.netresearchgate.net
Cyclooctat-9-en-7-ol The tricyclic diterpene alcohol intermediate formed from GGDP by the enzyme CotB2. ebi.ac.ukacs.org
Isopentenyl pyrophosphate (IPP) A C5 isoprenoid unit, one of the fundamental building blocks for GGDP. researchgate.net
Dimethylallyl pyrophosphate (DMAPP) A C5 isoprenoid unit, an isomer of IPP, that serves as the initial block for GGDP synthesis. researchgate.net

Table 2: Biosynthetic Enzymes

Enzyme Name Gene Function
GGDP synthase cotB1 Synthesizes geranylgeranyl diphosphate (GGDP) from IPP and DMAPP. ebi.ac.uk
Terpene cyclase cotB2 Catalyzes the complex cyclization of GGDP to form cyclooctat-9-en-7-ol. ebi.ac.ukacs.org
Cytochrome P450 cotB3 A hydroxylase that performs one of the oxidative modifications on the cyclooctat-9-en-7-ol scaffold. researchgate.netresearchgate.net
Cytochrome P450 cotB4 A hydroxylase that performs the final oxidative modification to produce this compound. researchgate.netresearchgate.net

Q & A

Q. What is the biosynthetic pathway of cyclooctatin in Streptomyces species, and what enzymatic steps are involved?

this compound biosynthesis begins with the conversion of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to geranylgeranyl diphosphate (GGDP) via CotB1. CotB2, a diterpene synthase, then cyclizes GGDP into cyclooctat-9-en-7-ol through a Mg²⁺-dependent reaction. Two cytochrome P450 enzymes (CotB3 and CotB4) hydroxylate this intermediate to yield this compound . The gene cluster (cotB1–B4) in Streptomyces melanosporofaciens MI614-43F2 orchestrates this pathway .

Q. Which enzymes are critical for this compound’s structural formation, and how do they function?

  • CotB2 : Catalyzes the cyclization of GGDP into the 5–8–5 fused tricyclic intermediate cyclooctat-9-en-7-ol. Its reaction mechanism involves carbocation rearrangements and hydrogen shifts .
  • CotB3/CotB4 : Introduce hydroxyl groups at specific positions, finalizing this compound’s bioactive structure . Structural studies (e.g., X-ray crystallography) and site-directed mutagenesis are key methods to probe enzyme-substrate interactions .

Q. How is the 5–8–5 fused ring system of this compound formed during biosynthesis?

The unique ring system arises via a "cation-stitching cascade," where CotB2 directs sequential carbocation transfers, cyclopropylcarbinyl rearrangements, and hydride shifts. Deuteration experiments and density functional theory (DFT) calculations have validated this mechanism .

Advanced Research Questions

Q. How do computational models (e.g., DFT) explain the stereochemical control in the cation-stitching cascade?

DFT simulations map the energy landscapes of carbocation intermediates, identifying transition states and hydrogen-shift pathways. Isotopic labeling (e.g., ²H/¹³C) combined with NMR spectroscopy confirms predicted stereochemical outcomes, resolving ambiguities in cyclization steps .

Q. What contradictions exist in current models of this compound’s cyclization mechanism, and how can they be resolved?

Discrepancies arise in proposed carbocation rearrangement sequences (e.g., timing of cyclopropane ring formation vs. hydride shifts). Comparative studies using CotB2 variants (via mutagenesis) and quantum mechanics/molecular mechanics (QM/MM) simulations can test competing hypotheses .

Q. What challenges arise in heterologous this compound production (e.g., in E. coli), and how are they addressed methodologically?

Key challenges include:

  • Enzyme compatibility : CotB2’s Mg²⁺ dependency and P450 redox partner requirements in heterologous hosts. Co-expression of Streptomyces cytochrome reductases improves hydroxylation efficiency .
  • Low yields : Metabolic engineering of the MEP pathway in E. coli enhances GGDP precursor supply .

Q. How does this compound inhibit lysophospholipase, and what structural insights inform its bioactivity?

this compound competitively binds to lysophospholipase’s active site, blocking fatty acid ester hydrolysis. Docking simulations and alanine-scanning mutagenesis of lysophospholipase identify critical binding residues (e.g., Ser-153, Asp-178). Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition potency (IC₅₀) .

Q. What analytical methods resolve this compound’s stereochemical and conformational features?

  • NMR spectroscopy : NOESY/ROESY experiments assign stereochemistry by detecting spatial proximities of protons .
  • X-ray crystallography : Resolves absolute configuration and ring conformations .
  • Chiroptical techniques : Electronic circular dichroism (ECD) correlates computed and experimental spectra for chiral centers .

Methodological Recommendations

  • For enzyme mechanism studies : Combine mutagenesis, isotopic labeling, and multi-scale computational modeling (DFT/QM/MM) .
  • For structural elucidation : Use hybrid approaches (NMR, crystallography, ECD) to address dynamic conformations .
  • For resolving contradictions : Apply comparative genomics to identify conserved residues in CotB2 homologs or kinetic isotope effects (KIE) to probe rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctatin
Reactant of Route 2
Cyclooctatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.